1-(Bromomethyl)-2-methoxy-4-nitrobenzene
Description
Significance of Benzene (B151609) Ring Substitution Patterns in Organic Chemistry
The arrangement of substituents on a benzene ring profoundly influences the molecule's electronic properties and reactivity. lumenlearning.comvedantu.com Substituents are broadly classified as either activating or deactivating groups. Activating groups donate electron density to the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles. lumenlearning.com Conversely, deactivating groups withdraw electron density, rendering the ring less reactive in electrophilic aromatic substitution reactions. lumenlearning.comwikipedia.org
Furthermore, substituents direct incoming electrophiles to specific positions on the ring. lumenlearning.comvedantu.com Ortho, para-directors guide new substituents to the carbons adjacent (ortho) and opposite (para) to their own position, while meta-directors guide them to the intervening (meta) carbons. quora.com This directional influence is a critical tool for chemists to control the outcome of reactions and synthesize specific isomers of substituted benzenes. The interplay of these electronic effects—activating/deactivating and directing—is fundamental to designing synthetic routes for a vast array of organic molecules. msu.edu
Overview of Benzylic Reactivity in Synthetic Pathways
The term "benzylic position" refers to the carbon atom directly attached to a benzene ring. chemistry.coach Halides at this position, known as benzylic halides, exhibit unique reactivity due to the proximity of the aromatic ring. The benzene ring can stabilize intermediates, such as carbocations and radicals, at the benzylic position through resonance. chemistry.coachorgchemboulder.com
This stabilization facilitates nucleophilic substitution reactions. ucalgary.ca Primary benzylic halides, like 1-(Bromomethyl)-2-methoxy-4-nitrobenzene, typically undergo substitution via an SN2 mechanism. chemistry.coachucalgary.ca However, the formation of a resonance-stabilized benzylic carbocation can also allow for SN1 pathways, particularly for secondary and tertiary benzylic halides. orgchemboulder.comucalgary.ca This enhanced reactivity makes benzylic halides valuable precursors in organic synthesis, readily participating in reactions that form new carbon-carbon and carbon-heteroatom bonds. khanacademy.org Radical halogenation at the benzylic position is also a common transformation, providing a direct route to these versatile synthetic intermediates. chemistry.coach
Role of Nitro and Methoxy (B1213986) Functional Groups in Aromatic Systems
The nitro (-NO2) and methoxy (-OCH3) groups present in this compound exert strong, and opposing, electronic effects on the aromatic ring.
The nitro group is a powerful electron-withdrawing group, both through induction and resonance. wikipedia.orgnumberanalytics.com This strong deactivating effect significantly reduces the nucleophilicity of the benzene ring, making it much less reactive towards electrophilic aromatic substitution. quora.comnumberanalytics.com The nitro group is a meta-director for electrophilic substitution. numberanalytics.com Conversely, its strong electron-withdrawing nature facilitates nucleophilic aromatic substitution by stabilizing the negatively charged intermediate (a Meisenheimer complex). wikipedia.orgnumberanalytics.com
The methoxy group , in contrast, is an activating group. While it is inductively electron-withdrawing due to the oxygen's electronegativity, its dominant effect is strong electron donation through resonance, where a lone pair of electrons on the oxygen can delocalize into the benzene ring. youtube.com This increases the electron density of the ring, particularly at the ortho and para positions, making the molecule more reactive towards electrophiles and directing them to these positions. quora.comyoutube.com
The simultaneous presence of the strongly deactivating nitro group and the activating methoxy group in this compound creates a complex electronic environment that governs its specific reactivity patterns.
Data for this compound
| Property | Value |
| Chemical Formula | C8H8BrNO3 |
| IUPAC Name | This compound |
| CAS Number | 90434-16-5 |
Structure
3D Structure
Properties
IUPAC Name |
1-(bromomethyl)-2-methoxy-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO3/c1-13-8-4-7(10(11)12)3-2-6(8)5-9/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQTWRBIMELKBOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50459140 | |
| Record name | 2-METHOXY-4-NITROBENZYL BROMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50459140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90434-16-5 | |
| Record name | 2-METHOXY-4-NITROBENZYL BROMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50459140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1 Bromomethyl 2 Methoxy 4 Nitrobenzene
Precursor Synthesis and Functional Group Interconversions
The foundation of the synthesis lies in the preparation of a key intermediate, 2-methoxy-4-nitrotoluene, which already contains the required methoxy (B1213986), methyl, and nitro groups in the correct orientation. The final step is the selective bromination of the methyl group. The synthesis of this precursor involves critical steps of nitration and methoxy group introduction, where control of regioselectivity is paramount.
Aromatic nitration is a classic electrophilic aromatic substitution reaction essential for introducing the nitro (-NO₂) group onto the benzene (B151609) ring. cardiff.ac.uk The synthesis of the precursor 2-methoxy-4-nitrotoluene typically starts from 2-methoxytoluene. In this reaction, the starting material is treated with a nitrating agent, most commonly a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). oc-praktikum.de
The regioselectivity of the reaction—that is, the position at which the nitro group is introduced—is dictated by the directing effects of the substituents already present on the aromatic ring. In 2-methoxytoluene, both the methoxy (-OCH₃) group and the methyl (-CH₃) group are activating ortho-, para-directors. The methoxy group is a significantly stronger activating group than the methyl group. Therefore, it primarily controls the position of substitution. The incoming electrophile (the nitronium ion, NO₂⁺) will be directed to the positions ortho and para to the methoxy group.
Position 4 (para to -OCH₃): This position is strongly activated and sterically accessible.
Position 6 (ortho to -OCH₃): This position is also activated but is more sterically hindered due to its proximity to both the methoxy and methyl groups.
Position 2 (para to -CH₃): This position is already occupied by the methoxy group.
Consequently, the nitration of 2-methoxytoluene yields primarily the 4-nitro isomer (2-methoxy-4-nitrotoluene), with the 6-nitro isomer being a minor byproduct. The conventional nitration of toluene (B28343) itself produces a mixture of isomers, highlighting the importance of substituent directing effects in achieving the desired regiochemistry. uncw.edu
| Substrate | Nitration Conditions | ortho-isomer (%) | meta-isomer (%) | para-isomer (%) | Reference |
|---|---|---|---|---|---|
| Toluene | HNO₃ / H₂SO₄ | ~57% | ~4% | ~39% | uncw.edu |
| 2-Methoxytoluene | HNO₃ / H₂SO₄ | Predominantly 4-nitro and 6-nitro isomers | Inferred from directing group principles |
The methoxy group can be introduced onto the aromatic ring at various stages of the synthesis, depending on the starting material. If the synthesis begins with a phenol, such as 2-methylphenol (o-cresol), the Williamson ether synthesis is a common method. This reaction involves deprotonating the phenolic hydroxyl group with a base (like sodium hydroxide) to form a phenoxide, which then acts as a nucleophile to attack an alkyl halide, such as methyl iodide or dimethyl sulfate, to form the methoxy ether.
Alternatively, in substrates that are highly activated towards nucleophilic aromatic substitution, a methoxy group can replace a suitable leaving group (like a halide) by reaction with a methoxide (B1231860) salt (e.g., sodium methoxide). google.com However, for the synthesis of 2-methoxytoluene, the Williamson ether synthesis starting from o-cresol (B1677501) is a more direct and common route.
The final functional group interconversion to yield 1-(Bromomethyl)-2-methoxy-4-nitrobenzene is the bromination of the methyl group of 2-methoxy-4-nitrotoluene. This transformation requires high selectivity to ensure that the bromine atom is added to the benzylic carbon (the carbon of the methyl group) rather than to the activated aromatic ring.
The Wohl-Ziegler reaction is the premier method for this purpose. scientificupdate.com It employs N-Bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), and is typically carried out in a non-polar solvent like carbon tetrachloride (CCl₄) under light or heat. youtube.com NBS provides a low, constant concentration of bromine (Br₂) and bromine radicals (Br•), which favors radical substitution at the benzylic position over electrophilic addition to the aromatic ring. scientificupdate.com The benzylic position is particularly susceptible to radical halogenation because the resulting benzylic radical is stabilized by resonance with the aromatic ring.
The presence of an electron-withdrawing nitro group on the ring can slow down the reaction rate compared to unsubstituted toluene, but the selectivity for the benzylic position is maintained. google.com
| Reaction Type | Reagents | Key Features |
|---|---|---|
| Benzylic Bromination | N-Bromosuccinimide (NBS), Radical Initiator (AIBN or BPO) | Highly selective for the benzylic position; avoids aromatic ring bromination. |
| Benzylic Bromination | HBr / H₂O₂ | An alternative method for generating bromine radicals for benzylic substitution. google.com |
| Benzylic Bromination | BrCCl₃, Photochemical conditions | A method compatible with electron-rich aromatic substrates. researchgate.net |
Multi-Step Synthesis Approaches
The assembly of this compound is best understood through the lens of multi-step synthesis, where the sequence of reactions is critical to the outcome.
A sequential or linear strategy is the most logical and widely practiced approach for synthesizing this compound. The order in which the functional groups are introduced is crucial for managing regioselectivity. lumenlearning.com A typical and efficient sequence is as follows:
Methoxylation: Start with 2-methylphenol (o-cresol) and convert the hydroxyl group to a methoxy group using the Williamson ether synthesis to produce 2-methoxytoluene.
Nitration: Perform electrophilic nitration on 2-methoxytoluene. As discussed, the strong para-directing effect of the methoxy group ensures the formation of 2-methoxy-4-nitrotoluene as the major product. Placing the strongly deactivating nitro group at this stage is strategic, as it would inhibit subsequent electrophilic reactions like Friedel-Crafts, which are not needed.
Benzylic Bromination: Finally, subject 2-methoxy-4-nitrotoluene to Wohl-Ziegler conditions (NBS and a radical initiator) to selectively brominate the benzylic methyl group, yielding the target compound, this compound.
This linear sequence is efficient because each step sets up the correct reactivity and regioselectivity for the next. libretexts.org
A convergent synthesis involves preparing different fragments of the target molecule separately and then combining them near the end of the synthesis. For a relatively small and simple molecule like this compound, a convergent approach is generally less efficient than a linear one and is not commonly reported.
Theoretically, one could envision a convergent route involving a cross-coupling reaction. For example, one fragment could be a nitrated aromatic ring with a coupling partner (like a boronic acid), and the second fragment could be a methoxymethyl-containing species. However, creating the necessary fragments and performing the coupling would require more steps and be more complex than the straightforward sequential functionalization of a single aromatic ring. Therefore, for this specific target, sequential strategies remain the most practical and preferred methodology.
Advanced Synthetic Techniques
Recent progress in synthetic organic chemistry has provided sophisticated tools for the construction of complex molecules. For a target compound like this compound, these techniques can be applied to both the introduction of the nitro group onto the aromatic ring and the subsequent functionalization of the methyl group.
The introduction of a bromomethyl group is a key step in synthesizing the target molecule. While classical methods often rely on stoichiometric reagents like N-Bromosuccinimide (NBS) in conjunction with radical initiators or reagents like triphenylphosphine (B44618) (PPh₃), modern approaches are exploring catalytic alternatives to improve atom economy and reduce waste. chemicalbook.com Catalytic bromomethylation, though a developing area, seeks to use a substoichiometric amount of a catalyst to activate a less reactive bromine source or the substrate itself.
Research in related halogenations has shown the potential for transition-metal catalysts or organocatalysts to facilitate such transformations under milder conditions. The goal is to generate a reactive brominating species or a substrate-derived radical or cation in a catalytic cycle, thus avoiding the use of high-mass stoichiometric reagents. For a precursor like 2-methoxy-4-nitrotoluene, a catalytic process would offer a more efficient and sustainable route to the final product compared to traditional radical bromination methods.
The synthesis of nitroaromatic compounds is fundamental to the chemical industry, providing key intermediates for pharmaceuticals, dyes, and explosives. rsc.orgnih.govnih.gov However, traditional nitration methods, often employing a hazardous mixture of concentrated nitric and sulfuric acids, present significant safety risks and environmental challenges. vapourtec.com Green chemistry principles aim to address these issues by developing safer and more sustainable synthetic routes. researchgate.net These approaches include the use of alternative nitrating agents, solid acid catalysts, and innovative reaction technologies that minimize waste and energy consumption. researchgate.netmdpi.com
Photoredox catalysis has emerged as a powerful tool in modern organic synthesis, utilizing visible light to drive chemical reactions under mild conditions. researchgate.net This methodology is based on the principle of photoinduced electron transfer (PET), where a photocatalyst, upon absorbing light, can initiate redox processes to generate highly reactive radical intermediates. nih.gov In the context of nitroaromatic compounds, photoredox catalysis offers novel pathways for their transformation. nih.gov
While direct photocatalytic nitration is challenging, this technique is highly effective for the functionalization and reduction of the nitro group. For instance, the selective reduction of a nitro group to an amine can be achieved under gentle, light-driven conditions, avoiding harsh chemical reductants. nih.govbohrium.com Furthermore, the generation of radical ions from nitroaromatic precursors can enable unique carbon-carbon and carbon-heteroatom bond formations that are otherwise difficult to achieve. nih.gov
Table 1: Examples of Photoredox Transformations on Nitro Compounds
| Transformation | Catalyst System | Substrate Class | Key Advantage |
| Selective Nitro Reduction | Flavoenzymes / Chlorophyll | Nitroarenes | High selectivity for amino, azoxy, or azo products under anaerobic or aerobic conditions. nih.gov |
| C-C Bond Formation | Ru or Ir Complexes | Nitroaromatics | Enables late-stage functionalization via radical intermediates. nih.gov |
| Nitroalkane Reduction | Nitroreductase EcNR | Nitroalkanes/Nitroalkenes | Overcomes competing side reactions to yield aliphatic amines. nih.govbohrium.com |
Electrochemistry provides a sustainable and powerful alternative for driving redox reactions, replacing chemical reagents with electrons. In the synthesis and functionalization of nitroaromatics, electrochemical methods offer significant advantages, including high selectivity and improved safety. The reduction of nitroaromatics to the corresponding anilines is a key transformation where electrochemistry excels. nih.gov This process can be performed in a two-compartment electrochemical cell, often using a redox mediator, where the required protons and electrons can be sourced from the electrolysis of water. nih.gov
This approach avoids the use of expensive and flammable hydrogen gas or metal-based catalysts typically required in conventional catalytic hydrogenations. nih.gov The electrochemical potential can be precisely controlled to selectively reduce the nitro group in the presence of other sensitive functional groups, a level of control that is often difficult to achieve with chemical reductants.
Traditional batch nitration reactions are notoriously exothermic and can pose a risk of thermal runaway. vapourtec.comsoton.ac.uk Continuous-flow microreaction technology offers a transformative solution to these safety and selectivity challenges. rsc.org In a flow reactor, small volumes of reactants are continuously mixed and reacted in a microchannel, allowing for superior control over reaction parameters such as temperature, pressure, and residence time. acs.org
The high surface-area-to-volume ratio in microreactors enables extremely efficient heat dissipation, effectively mitigating the risk of runaway reactions. vapourtec.com This precise temperature control, combined with enhanced mixing, leads to significantly improved selectivity for the desired mononitrated product, minimizing the formation of di- and tri-nitrated byproducts. rsc.orgnih.gov The technology has been successfully applied to a variety of aromatic compounds, demonstrating its potential for safe, scalable, and highly efficient industrial production of nitroaromatics. rsc.org
Table 2: Performance of Continuous-Flow Nitration for Aromatic Compounds
| Aromatic Substrate | Reaction Time | Yield | Selectivity | Reference |
| p-Difluorobenzene | 2 min | >98% | High | soton.ac.uk |
| o-Dichlorobenzene | 5 s | - | 89% | soton.ac.uk |
| o-Xylene | Not specified | 99.3% | High | rsc.org |
| Nitrobenzene (B124822) | Not specified | >80% | Minimized p-dinitrobenzene to 0.44% | nih.gov |
Reactivity and Mechanistic Investigations of 1 Bromomethyl 2 Methoxy 4 Nitrobenzene
Nucleophilic Substitution Reactions at the Benzylic Carbon
The primary site of reactivity for 1-(Bromomethyl)-2-methoxy-4-nitrobenzene in nucleophilic substitution is the benzylic carbon of the bromomethyl group. Benzylic halides are known to be susceptible to both unimolecular (SN1) and bimolecular (SN2) substitution mechanisms. ucalgary.ca The preferred pathway is determined by a combination of factors including the stability of the potential carbocation intermediate, the steric accessibility of the benzylic carbon, the nature of the nucleophile, and the properties of the solvent. ucalgary.cayoutube.com For this compound, the substituents on the aromatic ring play a decisive role in modulating the energetics of these two competing pathways.
SN1 Pathway Considerations and Carbocation Stability
The SN1 mechanism proceeds through a rate-determining step involving the formation of a carbocation intermediate. ncert.nic.in Consequently, the feasibility of this pathway is directly linked to the stability of the resulting 2-methoxy-4-nitrobenzyl carbocation. The stability of this carbocation is influenced by the opposing electronic effects of the methoxy (B1213986) and nitro groups attached to the aromatic ring. reddit.com
The methoxy group (-OCH₃) at the ortho position is a powerful electron-donating group due to its ability to donate a lone pair of electrons from the oxygen atom into the aromatic π-system through resonance (+R effect). This delocalization of electrons is particularly effective at stabilizing an adjacent positive charge on the benzylic carbon. The positive charge of the carbocation can be delocalized not only throughout the benzene (B151609) ring but also onto the oxygen atom of the methoxy group, creating an additional, highly stable resonance structure. This strong stabilizing effect significantly lowers the activation energy for carbocation formation, thereby accelerating the rate of SN1 reactions. researchgate.netpsu.edu For example, the solvolysis of 4-methoxybenzyl chloride is extremely rapid compared to unsubstituted benzyl (B1604629) chloride, highlighting the potent stabilizing influence of a methoxy substituent. nih.gov
Conversely, the nitro group (-NO₂) at the para position is a strong electron-withdrawing group, acting through both a negative inductive effect (-I) and a negative resonance effect (-R). pearson.combyjus.com This group actively pulls electron density away from the benzene ring and, by extension, from the benzylic carbon. pearson.com If a carbocation were to form at the benzylic position, the electron-withdrawing nature of the nitro group would intensify the positive charge, leading to significant destabilization of the intermediate. pearson.combyjus.com This destabilization raises the activation energy for the ionization step, making the SN1 pathway highly unfavorable. Kinetic studies on the solvolysis of nitro-substituted benzyl halides show dramatically reduced reaction rates compared to unsubstituted or electron-donated systems. nih.govnih.gov For this compound, the powerful destabilizing effect of the para-nitro group directly counteracts the stabilizing effect of the ortho-methoxy group, making the net stability of the carbocation and the viability of an SN1 pathway questionable under most conditions.
| Substituent (para) | Relative Rate (vs. Benzyl Chloride) | Effect on Carbocation |
|---|---|---|
| -OCH₃ | ~1,000,000 | Strongly Stabilizing (+R) |
| -CH₃ | ~15 | Stabilizing (+I, Hyperconjugation) |
| -H | 1 | Reference |
| -Cl | ~0.3 | Weakly Destabilizing (-I > +R) |
| -NO₂ | ~0.00001 | Strongly Destabilizing (-I, -R) |
This table presents generalized relative rates to illustrate the electronic effects of substituents on SN1 reactivity. Actual values can vary with specific substrates and reaction conditions.
The rate of an SN1 reaction is highly dependent on the ionizing power of the solvent. libretexts.org Polar protic solvents, such as water, alcohols, and carboxylic acids, are particularly effective at promoting the SN1 mechanism. libretexts.org These solvents can stabilize both the developing carbocation intermediate and the departing bromide anion through solvation. libretexts.org The high dielectric constant of polar solvents helps to separate the charges in the transition state, while the ability to form hydrogen bonds effectively solvates the leaving group anion. libretexts.org The rate of solvolysis for a given substrate can increase by several orders of magnitude when moving from a nonpolar solvent to a polar protic solvent, demonstrating the critical role of solvent in facilitating the ionization step of the SN1 pathway. libretexts.org
| Solvent | Dielectric Constant (ε) | Relative Rate |
|---|---|---|
| Acetic Acid | 6 | 1 |
| Methanol | 33 | 4 |
| Ethanol (B145695) | 24 | 10 |
| 80% Ethanol / 20% Water | ~36 | 1,400 |
| Water | 78 | 150,000 |
Data for tert-Butyl Chloride is used to illustrate the general principle of solvent effects on SN1 reactions.
SN2 Pathway Considerations and Transition State Analysis
The SN2 mechanism involves a single, concerted step where a nucleophile attacks the electrophilic carbon from the side opposite to the leaving group (backside attack). ncert.nic.inmasterorganicchemistry.com This process proceeds through a high-energy trigonal bipyramidal transition state, where the central carbon is simultaneously bonded to both the incoming nucleophile and the departing leaving group. ncert.nic.in The reaction rate is sensitive to the concentrations of both the substrate and the nucleophile. For this compound, being a primary benzylic halide, the SN2 pathway is a highly probable mechanism. ucalgary.ca
Electronic Factors Influencing SN2 Reactivity
The rate and feasibility of an Sₙ2 reaction at the benzylic carbon of this compound are significantly influenced by the electronic properties of the substituents on the aromatic ring. The primary factors at play are the inductive and resonance effects of the methoxy (-OCH₃) and nitro (-NO₂) groups.
The Sₙ2 reaction involves a backside attack by a nucleophile on the electrophilic carbon atom, leading to a concerted displacement of the leaving group. The transition state is crowded, with five groups coordinated to the central carbon. libretexts.org The electrophilicity of this benzylic carbon is crucial; electron-withdrawing groups on the aromatic ring enhance this electrophilicity, thereby accelerating the Sₙ2 reaction.
In this compound, the nitro group at the para position is a powerful electron-withdrawing group due to both a strong inductive effect (-I) and a resonance effect (-M). It effectively pulls electron density from the aromatic ring and, by extension, from the benzylic carbon. This withdrawal increases the partial positive charge (δ+) on the benzylic carbon, making it a more attractive target for nucleophiles and thus promoting the Sₙ2 mechanism. youtube.com
| Substituent | Position | Inductive Effect (-I) | Resonance Effect (M) | Overall Effect on Benzylic Carbon for Sₙ2 |
|---|---|---|---|---|
| Nitro (-NO₂) | Para (4) | Strongly withdrawing | Strongly withdrawing (-M) | Increases electrophilicity, accelerates Sₙ2 |
| Methoxy (-OCH₃) | Ortho (2) | Withdrawing | Donating (+M) | Minor influence compared to the nitro group |
Competition Between Sₙ1 and Sₙ2 Mechanisms at the Benzylic Position
Benzylic halides are unique in their ability to undergo substitution by both Sₙ1 and Sₙ2 mechanisms, and the preferred pathway for this compound depends on a delicate balance of substrate structure, nucleophile strength, and solvent conditions.
Factors Favoring Sₙ2:
Primary Substrate: The substrate is a primary halide (the carbon bearing the bromine is attached to only one other carbon). Primary substrates generally favor Sₙ2 reactions due to minimal steric hindrance for the incoming nucleophile. libretexts.orgyoutube.com
Strong Nucleophile: The presence of a strong, unhindered nucleophile will favor the bimolecular Sₙ2 pathway. libretexts.org
Electron-Withdrawing Group: As discussed, the para-nitro group enhances the electrophilicity of the benzylic carbon, making it more susceptible to direct nucleophilic attack. Electron-withdrawing groups para to the benzylic position are known to promote the Sₙ2 mechanism. youtube.com
Factors Favoring Sₙ1:
Benzylic Position: The benzylic position can stabilize a carbocation intermediate through resonance with the aromatic ring, a key requirement for the Sₙ1 mechanism.
Electron-Donating Group: The ortho-methoxy group can donate electron density through resonance, which would help stabilize a potential benzylic carbocation. Electron-donating substituents, particularly at the ortho and para positions, promote Sₙ1 reactions. youtube.com
The Verdict for this compound: In this specific molecule, the factors strongly favor the Sₙ2 mechanism . The powerful electron-withdrawing nature of the para-nitro group significantly destabilizes the formation of a positive charge at the benzylic position. This destabilization of the carbocation intermediate effectively shuts down the Sₙ1 pathway. While the methoxy group does offer some stabilization, its effect is overwhelmed by the destabilizing influence of the nitro group. Therefore, under typical nucleophilic substitution conditions (e.g., with strong nucleophiles like CN⁻ or OH⁻ in polar aprotic solvents), the reaction will proceed predominantly via an Sₙ2 mechanism. youtube.comyoutube.com An Sₙ1 pathway might only become competitive under conditions that strongly favor it, such as with a very weak nucleophile in a polar protic solvent, but it would still be very slow.
Stereochemical Outcomes of Nucleophilic Substitution Reactions
The stereochemical outcome of a nucleophilic substitution reaction is directly linked to its mechanism.
Sₙ2 Mechanism: The Sₙ2 reaction proceeds through a concerted "backside attack," where the nucleophile approaches the electrophilic carbon from the side opposite the leaving group. This process forces the other three substituents on the carbon to invert, much like an umbrella flipping inside out in the wind. This leads to a predictable inversion of configuration at the stereocenter. masterorganicchemistry.com Although the benzylic carbon in this compound is not a chiral center itself, if a reaction were to create a chiral center (for example, by using a specific nucleophile that results in a chiral product), the Sₙ2 pathway would result in a single enantiomer with an inverted configuration relative to a hypothetical chiral starting material.
Sₙ1 Mechanism: In the unlikely event of an Sₙ1 reaction, the mechanism involves the formation of a planar, sp²-hybridized benzylic carbocation intermediate. The nucleophile can then attack this flat intermediate from either the top or the bottom face with equal probability. This results in a racemic mixture of both possible enantiomers.
Given the strong preference for the Sₙ2 pathway, nucleophilic substitution reactions on this compound are expected to proceed with a clean inversion of stereochemistry.
Reactivity of the Aromatic Ring
Electrophilic Aromatic Substitution (EAS)
The susceptibility of the aromatic ring in this compound to attack by electrophiles is governed by the combined influence of the methoxy and nitro substituents.
Directing Effects of Methoxy and Nitro Groups
In electrophilic aromatic substitution (EAS), existing substituents on the benzene ring direct incoming electrophiles to specific positions. The directing effects are a consequence of how the substituent stabilizes the positively charged intermediate (the sigma complex or Wheland intermediate) that is formed during the reaction. msu.edulumenlearning.com
Methoxy Group (-OCH₃): The methoxy group is a powerful ortho, para-director . libretexts.org The oxygen atom can donate a lone pair of electrons into the ring via resonance, which effectively stabilizes the positive charge of the sigma complex when the electrophile adds to the ortho or para positions. This results in an additional, highly stable resonance structure where every atom has a full octet.
Nitro Group (-NO₂): The nitro group is a strong meta-director . youtube.com It is a deactivating group that withdraws electron density from the ring, making attack by an electrophile more difficult at all positions. However, it deactivates the ortho and para positions more than the meta position. When an electrophile attacks ortho or para to the nitro group, one of the resonance structures of the resulting sigma complex places a positive charge directly adjacent to the positively charged nitrogen atom of the nitro group, which is highly destabilizing. chemistrysteps.com Attack at the meta position avoids this unfavorable arrangement. pressbooks.pub
Combined Effect: In this compound, the positions open for substitution are C3, C5, and C6.
The methoxy group at C2 directs ortho (to C3) and para (to C5).
The nitro group at C4 directs meta (to C2 and C6). The C2 position is already substituted.
The bromomethyl group is weakly deactivating and considered an ortho, para-director, but its influence is minor compared to the methoxy and nitro groups.
The powerful activating and ortho, para-directing effect of the methoxy group will dominate the orientation. chemistrysteps.com Therefore, an incoming electrophile will be directed primarily to the positions activated by the methoxy group.
Position C5: This position is para to the methoxy group and ortho to the bromomethyl group. It is disfavored because it is also ortho to the deactivating nitro group.
Position C3: This position is ortho to the methoxy group and meta to the nitro group.
Position C6: This position is meta to the methoxy group and meta to the nitro group.
Activation and Deactivation Effects on Ring Reactivity
Methoxy Group (-OCH₃): This is a strongly activating group. masterorganicchemistry.com Through its resonance electron-donating effect (+M), it increases the electron density of the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles. Anisole (B1667542) (methoxybenzene) reacts in EAS reactions much faster than benzene. libretexts.org
Nitro Group (-NO₂): This is a strongly deactivating group. masterorganicchemistry.comassets-servd.host Through both inductive (-I) and resonance (-M) effects, it withdraws a significant amount of electron density from the ring, making it much less nucleophilic and far less reactive than benzene. msu.edu Nitrobenzene (B124822) undergoes nitration about 100,000 times slower than benzene.
| Substituent | Effect on Ring | Primary Reason | Relative Reaction Rate Compared to Benzene |
|---|---|---|---|
| Methoxy (-OCH₃) | Activating | Resonance donation (+M) | Much Faster |
| Nitro (-NO₂) | Deactivating | Inductive (-I) and Resonance (-M) withdrawal | Much Slower |
| Combined Effect | Strongly Deactivated | Dominant deactivation by the nitro group | Significantly slower than benzene |
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) is a critical reaction pathway for aryl halides activated by potent electron-withdrawing groups. In the case of this compound, while the primary site of nucleophilic attack is the benzylic carbon of the bromomethyl group (an SN2 reaction), the aromatic ring itself can undergo SNAr under specific conditions, particularly if a suitable leaving group were present on the ring. The reactivity of the aromatic core is significantly influenced by its substituents.
Activating Role of the Nitro Group for SNAr
The nitro group (-NO2) at the C4 position plays a pivotal role in activating the benzene ring of this compound towards nucleophilic attack. This activation stems from the potent electron-withdrawing nature of the nitro group, which operates through both inductive (-I) and resonance (-M) effects. libretexts.org These effects decrease the electron density of the aromatic ring, making it more electrophilic and thus more susceptible to attack by nucleophiles.
For an SNAr reaction to occur, the electron-withdrawing group must be positioned ortho or para to the leaving group. This specific orientation is crucial because it allows for the delocalization and stabilization of the negative charge in the intermediate that is formed, known as the Meisenheimer complex. libretexts.orglibretexts.org In the structure of this compound, the nitro group is para to the C1 position (bearing the bromomethyl group) and ortho to a hypothetical leaving group at C5, and para to a hypothetical leaving group at C2 (occupied by the methoxy group). This positioning would effectively stabilize the negative charge of the Meisenheimer complex through resonance, thereby lowering the activation energy of the reaction. libretexts.org
Meisenheimer Complex Formation and Stability
The mechanism of SNAr reactions proceeds via a two-step addition-elimination process, with the key intermediate being the Meisenheimer complex. libretexts.orgyoutube.com This complex is a resonance-stabilized, negatively charged species formed from the attack of a nucleophile on the aromatic ring. libretexts.orgyoutube.com The stability of the Meisenheimer complex is a determining factor for the feasibility of an SNAr reaction.
In the context of this compound, if a nucleophile were to attack an appropriately substituted ring, the resulting anionic intermediate would be stabilized by the delocalization of the negative charge onto the nitro group. The resonance structures illustrate that the negative charge can be accommodated by the oxygen atoms of the nitro group, which is a highly favorable energetic state. youtube.com
The general stability of Meisenheimer complexes allows them, in some cases, to be isolated and characterized. libretexts.org The presence of strong electron-withdrawing groups like the nitro group is essential for this stability.
Regioselectivity in SNAr Reactions
The regioselectivity of SNAr reactions is dictated by the positions of the electron-withdrawing groups relative to the leaving group. Nucleophilic attack preferentially occurs at the carbon atom bearing the leaving group, but the positions ortho and para to the electron-withdrawing substituents are the most activated. libretexts.org
For a hypothetical SNAr reaction on a derivative of this compound with a leaving group on the ring, the regiochemistry of the nucleophilic attack would be directed by the nitro group. For instance, with a leaving group at the C5 position, the nitro group at C4 is in the ortho position, which would facilitate the stabilization of the Meisenheimer complex. Similarly, if the methoxy group at C2 were a leaving group, the para-nitro group would strongly activate this position for substitution. Conversely, attack at the meta position to the nitro group is disfavored as the resulting negative charge cannot be effectively delocalized onto the nitro group. libretexts.org
Transformations Involving the Nitro Group
Reduction of the Nitro Group to Amine and Other Nitrogen-Containing Functionalites
The nitro group in this compound is susceptible to reduction, which can yield a variety of nitrogen-containing functional groups, most commonly the amino group (-NH2). The selective reduction of the nitro group in the presence of the reactive bromomethyl group is a significant synthetic challenge.
A variety of reagents are available for the reduction of aromatic nitro compounds. jsynthchem.com Common methods include catalytic hydrogenation (e.g., using H2 with a palladium catalyst) or the use of metals in acidic media (e.g., Sn, Fe, or Zn with HCl). kchem.orgd-nb.info However, these conditions can also lead to the reduction or hydrogenolysis of the bromomethyl group.
For a selective reduction of the nitro group, milder and more chemoselective reagents are required. Tin(II) chloride (SnCl2) in ethanol or ethyl acetate (B1210297) is known to selectively reduce aromatic nitro groups in the presence of other sensitive functionalities. d-nb.info Another approach involves the use of sodium borohydride (B1222165) (NaBH4) in combination with a transition metal catalyst, such as Ni(PPh3)4, which has been shown to reduce nitroaromatics to their corresponding amines. jsynthchem.com The choice of reducing agent and reaction conditions is crucial to preserve the bromomethyl functionality for subsequent synthetic transformations.
The successful reduction of the nitro group would yield 4-(bromomethyl)-3-methoxyaniline, a valuable intermediate for the synthesis of various heterocyclic compounds and other complex organic molecules.
Cross-Coupling Reactions
The presence of a benzylic bromide in this compound makes it a suitable substrate for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions. These reactions are powerful tools for the formation of carbon-carbon bonds.
The Suzuki-Miyaura reaction involves the coupling of an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org this compound could potentially react with various aryl or vinyl boronic acids to form diarylmethanes or allylbenzenes, respectively. However, the presence of the electron-withdrawing nitro group can influence the reactivity. In some cases, electron-poor benzyl bromides have shown different reactivity profiles in cross-coupling reactions. For instance, the cross-coupling of p-nitrobenzyl bromide with lithium acetylides led to the formation of a homo-coupled product due to the high acidity of the benzylic protons. rsc.org
The Heck reaction couples an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.org Research on the Mizoroki-Heck reaction has demonstrated the successful coupling of 1-(bromomethyl)-4-nitrobenzene with 1-bromo-4-nitrobenzene (B128438) and with iodobenzene, yielding the corresponding stilbene (B7821643) derivatives. rsc.org This suggests that this compound could also serve as a substrate in Heck reactions, reacting with various alkenes to generate more complex molecular architectures. The reaction conditions, including the choice of catalyst, base, and solvent, would be critical for achieving high yields and selectivity.
Below is a table summarizing potential cross-coupling reactions for this compound based on reactions of analogous compounds.
| Reaction Type | Coupling Partner | Potential Product | Catalyst/Reagents |
|---|---|---|---|
| Suzuki-Miyaura | Arylboronic acid (Ar-B(OH)₂) | 1-(Arylmethyl)-2-methoxy-4-nitrobenzene | Pd catalyst, Base |
| Suzuki-Miyaura | Vinylboronic acid (R-CH=CH-B(OH)₂) | 1-(Allyl)-2-methoxy-4-nitrobenzene derivative | Pd catalyst, Base |
| Heck | Alkene (R'-CH=CH₂) | Substituted stilbene derivative | Pd catalyst, Base |
Palladium-Catalyzed Reactions with Benzylic Bromides
Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Stille reactions, are powerful methods for forming new chemical bonds. researchgate.netnobelprize.org The general mechanism for these reactions typically involves a catalytic cycle that begins with the oxidative addition of an organic halide to a palladium(0) complex. nobelprize.orgjsynthchem.com In the case of benzylic bromides, this initial step involves the cleavage of the C(sp³)–Br bond and the formation of a benzyl-palladium(II) intermediate.
While specific studies on the palladium-catalyzed coupling of this compound are not extensively documented in the reviewed literature, the reactivity of substituted benzylic halides has been a subject of broad investigation. For instance, microwave-assisted Suzuki-Miyaura coupling reactions have been successfully applied to various benzyl halides and arylboronic acids, proving to be an efficient method for synthesizing diarylmethane derivatives. researchgate.net The presence of both electron-donating and electron-withdrawing groups on the aromatic ring can modulate the reactivity of the benzylic bromide. Electron-donating groups can enhance the rate of oxidative addition, while electron-withdrawing groups can have the opposite effect.
A cooperative catalytic approach has demonstrated success in the coupling of a wide array of benzylic halides, including those with electron-withdrawing substituents, with electron-deficient alkenes. nih.govacs.org This indicates that with the appropriate catalytic system, even challenging substrates can undergo efficient coupling reactions.
The following table summarizes representative palladium-catalyzed coupling reactions of substituted benzylic bromides, illustrating the scope of these transformations.
| Entry | Benzylic Bromide | Coupling Partner | Catalyst System | Product | Yield (%) |
| 1 | 1-Bromo-4-(chloromethyl)benzene | Phenylboronic acid | 0.2 mol % Pd(OAc)₂, 0.4 mol % PCy₃∙HBF₄, Cs₂CO₃ | 4-Methyl-1,1'-biphenyl | 95 |
| 2 | 2-(Bromomethyl)naphthalene | Phenylboronic acid | 5 mol % PdCl₂(PPh₃)₂, K₂CO₃ (Microwave) | 2-(Benzyl)naphthalene | 90 |
| 3 | 1-(Bromomethyl)-4-cyanobenzene | Acrylonitrile | Ir-photocatalyst, Lutidine, DIPEA | 4-(3-Phenylallyl)benzonitrile | 85 |
| 4 | 1-(Bromomethyl)-4-fluorobenzene | Dimethyl disulfide | 10 mol % Fe(CO)₅ (Iron-catalyzed) | 1-((Methylthio)methyl)-4-fluorobenzene | 87 |
This table presents data from various sources to illustrate the scope of coupling reactions with substituted benzylic bromides. researchgate.netnih.govnih.govnih.gov
Challenges with Electron-Poor Benzylic Bromides in Cross-Coupling
The presence of a strong electron-withdrawing nitro group on the aromatic ring of this compound poses significant challenges for palladium-catalyzed cross-coupling reactions. The primary difficulty arises during the initial oxidative addition step of the catalytic cycle.
The rate of oxidative addition is highly sensitive to the electronic properties of the benzylic bromide. Electron-withdrawing substituents decrease the electron density at the benzylic carbon and the C-Br bond, which can slow down the rate of reaction with the electron-rich palladium(0) catalyst. Mechanistic studies have shown that for electron-deficient aryl halides, the oxidative addition step can become the rate-determining step of the entire catalytic cycle.
Furthermore, electron-poor benzylic halides can be more susceptible to side reactions. For instance, they can undergo nucleophilic substitution reactions with bases or other nucleophiles present in the reaction mixture, leading to the formation of undesired byproducts. The generation of benzylic radicals from electron-deficient halides can also be challenging due to their more positive reduction potentials. nih.gov
However, recent advances in catalysis have shown that these challenges can be overcome. For example, the use of highly nucleophilic and sterically hindered ligands can facilitate the oxidative addition step. nih.gov Cooperative catalytic systems, which may involve a combination of a photocatalyst and a transition metal catalyst, have also been shown to be effective for the activation of electron-poor benzylic halides. nih.govacs.org In some cases, alternative metal catalysts, such as iron, have been found to be more effective than palladium for the cross-coupling of benzylic bromides bearing electron-withdrawing groups. nih.govchemrxiv.org
The following table highlights the effect of electronic substituents on the reactivity of benzylic and aryl halides in cross-coupling reactions.
| Substrate | Substituent Effect | Impact on Oxidative Addition Rate | Key Challenge | Potential Solution |
| Electron-Rich Benzylic Bromide | Electron-donating group | Generally faster | Potential for side reactions (e.g., elimination) | Optimization of reaction conditions (base, solvent) |
| Electron-Poor Benzylic Bromide | Electron-withdrawing group | Generally slower | Slow or no reaction; competing side reactions | Use of specialized ligands or catalysts; cooperative catalysis |
| Electron-Rich Aryl Bromide | Electron-donating group | Slower | Lower reactivity | Use of electron-rich, bulky phosphine (B1218219) ligands |
| Electron-Poor Aryl Bromide | Electron-withdrawing group | Faster | Generally more reactive | Milder reaction conditions may be sufficient |
This table synthesizes general principles from various sources on the electronic effects in cross-coupling reactions. nih.gov
Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the magnetic environments of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).
The predicted ¹H NMR spectrum of 1-(Bromomethyl)-2-methoxy-4-nitrobenzene provides detailed information about the disposition of protons within the molecule. The spectrum is expected to show distinct signals for the aromatic, bromomethyl, and methoxy (B1213986) protons, with their chemical shifts (δ) influenced by the electronic effects of the substituents.
The aromatic region is anticipated to display three signals corresponding to the three protons on the benzene (B151609) ring. The proton at the C5 position, being ortho to the strongly electron-withdrawing nitro group, is expected to be the most deshielded, appearing furthest downfield. The protons at the C3 and C6 positions would appear at slightly higher fields. The two protons of the bromomethyl group (-CH₂Br) are chemically equivalent and are expected to produce a single peak (a singlet), significantly deshielded by the adjacent electronegative bromine atom and the aromatic ring. The three protons of the methoxy group (-OCH₃) are also equivalent and will appear as a sharp singlet, with a chemical shift characteristic of aryl methyl ethers.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
|---|---|---|---|
| Aromatic H (H5) | ~8.15 | Doublet of Doublets (dd) | 1H |
| Aromatic H (H3) | ~7.85 | Doublet (d) | 1H |
| Aromatic H (H6) | ~7.70 | Doublet (d) | 1H |
| Bromomethyl (-CH₂Br) | ~4.75 | Singlet (s) | 2H |
| Methoxy (-OCH₃) | ~4.05 | Singlet (s) | 3H |
Complementing the proton NMR, the ¹³C NMR spectrum reveals the carbon framework of the molecule. Eight distinct signals are predicted, corresponding to each unique carbon atom in this compound.
The three quaternary carbons (C1, C2, and C4) are readily identifiable as they are directly bonded to the electron-withdrawing substituents. The carbon attached to the nitro group (C4) and the carbon attached to the methoxy group (C2) are expected to be significantly downfield. The remaining three aromatic carbons that are bonded to hydrogen will appear in the typical aromatic region. The aliphatic region of the spectrum will feature two signals: one for the bromomethyl carbon (-CH₂Br), which is deshielded by the bromine atom, and another for the methoxy carbon (-OCH₃).
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C2 (-OCH₃) | ~158.5 |
| C4 (-NO₂) | ~149.0 |
| C6 | ~129.5 |
| C1 (-CH₂Br) | ~128.0 |
| C5 | ~124.0 |
| C3 | ~112.0 |
| Methoxy (-OCH₃) | ~57.0 |
| Bromomethyl (-CH₂Br) | ~31.5 |
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is instrumental in identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The predicted IR spectrum for this compound would exhibit several characteristic absorption bands confirming its structure.
The most prominent features would be the strong, distinct stretching vibrations of the nitro group (-NO₂). Two bands are expected: an asymmetric stretch at a higher wavenumber and a symmetric stretch at a lower wavenumber. The presence of the aryl ether linkage is confirmed by a strong C-O stretching band. Additionally, the spectrum will show absorptions corresponding to the aromatic C=C and C-H bonds, as well as the aliphatic C-H bonds of the bromomethyl and methoxy groups. The C-Br stretch typically appears in the fingerprint region at a lower frequency.
Table 3: Predicted IR Absorption Bands for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | ~3100 - 3000 | Medium |
| Aliphatic C-H Stretch (-CH₂, -CH₃) | ~2980 - 2850 | Medium |
| Aromatic C=C Stretch | ~1610, ~1480 | Medium-Strong |
| Asymmetric NO₂ Stretch | ~1530 | Strong |
| Symmetric NO₂ Stretch | ~1350 | Strong |
| Aryl C-O Stretch (Ether) | ~1260 | Strong |
| Alkyl C-O Stretch (Ether) | ~1030 | Medium |
| C-Br Stretch | ~650 - 550 | Medium-Strong |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. For this compound (C₈H₈BrNO₃), the molecular weight is approximately 246.06 g/mol . Due to the presence of bromine, which has two stable isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak (M⁺) in the mass spectrum is expected to appear as a characteristic doublet at m/z 245 and m/z 247, with a roughly 1:1 intensity ratio.
The fragmentation pattern would likely involve the loss of key substituents, providing further structural confirmation. Common fragmentation pathways would include:
Loss of a bromine radical (-Br): This would result in a fragment ion at m/z 166.
Loss of the bromomethyl radical (-CH₂Br): This cleavage would yield a fragment at m/z 152.
Loss of the nitro group (-NO₂): This would produce a doublet fragment at m/z 199 and 201.
Loss of a methoxy radical (-OCH₃): This would lead to a doublet fragment at m/z 214 and 216.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy probes the electronic transitions within a molecule. The spectrum of this compound is dominated by the nitroaromatic chromophore. The interaction between the electron-donating methoxy group (-OCH₃) and the electron-withdrawing nitro group (-NO₂) via the benzene ring leads to significant charge-transfer character in its electronic transitions.
The spectrum is expected to show a strong absorption band (a π → π* transition) in the UV region, likely between 280 and 320 nm. This band is responsible for the typical pale yellow color of many nitroaromatic compounds. A much weaker n → π* transition, associated with the non-bonding electrons of the oxygen atoms in the nitro group, may also be present at a longer wavelength (around 330-350 nm), though it might be obscured by the more intense π → π* band.
Computational Chemistry Studies
Electronic Structure and Frontier Molecular Orbitals (HOMO/LUMO)
The arrangement of substituents on the benzene (B151609) ring of 1-(Bromomethyl)-2-methoxy-4-nitrobenzene creates a unique electronic environment. The methoxy (B1213986) (-OCH₃) group at position 2 is an electron-donating group, primarily through resonance, while the nitro (-NO₂) group at position 4 is a strong electron-withdrawing group, by both resonance and inductive effects. The bromomethyl (-CH₂Br) group at position 1 is primarily an inductively withdrawing group. This interplay of electronic effects governs the molecule's reactivity and spectroscopic properties.
Computational methods like Density Functional Theory (DFT) are employed to model these characteristics. DFT calculations can determine the energies and shapes of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter, indicating the molecule's kinetic stability and electronic excitation properties. Electron-donating groups tend to increase the energy of the HOMO, while electron-withdrawing groups lower the energy of the LUMO. blogspot.comnih.gov Consequently, the combination of a strong electron-donating group and a strong electron-withdrawing group is expected to decrease the HOMO-LUMO gap, which can be indicative of higher chemical reactivity. researchgate.net
Table 1: Calculated Frontier Orbital Energies for Substituted Benzenes (Illustrative)
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
|---|---|---|---|
| Benzene | -6.24 | -1.15 | 5.09 |
| Anisole (B1667542) (Methoxybenzene) | -5.48 | -0.98 | 4.50 |
| Nitrobenzene (B124822) | -7.19 | -2.83 | 4.36 |
Note: The values for this compound are estimated based on the expected effects of the substituents, as direct computational data was not found in the literature search. The other values are representative figures from computational studies on the respective molecules.
Analysis of Electron Density Distribution
The electron density distribution, often visualized through molecular electrostatic potential (MEP) maps, highlights the electron-rich and electron-poor regions of a molecule. In this compound, the nitro group creates a significant region of positive electrostatic potential (electron deficiency) on the aromatic ring, particularly at the ortho and para positions relative to it. researchgate.net Conversely, the electron-donating methoxy group increases the electron density, especially at its ortho and para positions. The resulting MEP would show a highly polarized molecule, with the area around the nitro group being strongly electrophilic and the region influenced by the methoxy group being more nucleophilic. This polarization is a key determinant of the molecule's intermolecular interactions and reactivity towards electrophiles and nucleophiles.
Influence of Substituents on Electronic Properties
The combination of the electron-donating methoxy group and the electron-withdrawing nitro group has a pronounced effect on the electronic properties of the benzene ring. The strong electron-withdrawing nature of the nitro group significantly lowers the energy of the LUMO, which is typically distributed over the nitro group and the aromatic ring. yu.edu.jo The electron-donating methoxy group raises the energy of the HOMO. researchgate.net This push-pull electronic arrangement leads to a smaller HOMO-LUMO gap compared to monosubstituted benzenes, suggesting a more reactive species. blogspot.com The bromomethyl group, being inductively withdrawing, will further influence the electron density, though its effect is generally less pronounced than the resonance effects of the nitro and methoxy groups.
Reaction Mechanisms and Kinetics Simulations
Computational studies are instrumental in elucidating the mechanisms of chemical reactions, including nucleophilic aromatic substitution (SNAr), a reaction type highly relevant for nitro-activated aromatic halides. wikipedia.org For this compound, while the bromine is on a methyl group and not directly on the ring, the activated aromatic ring itself is susceptible to nucleophilic attack.
Transition State Characterization and Energy Barriers
Theoretical calculations can map the potential energy surface of a reaction, identifying the structures of transition states and calculating their associated energy barriers (activation energies). For an SNAr reaction, the rate-determining step is typically the initial attack of the nucleophile on the electron-deficient aromatic ring, leading to the loss of aromaticity and the formation of an intermediate. masterorganicchemistry.comyoutube.com The presence of the electron-withdrawing nitro group is crucial for stabilizing this high-energy transition state and the subsequent intermediate, thereby lowering the activation energy and facilitating the reaction. researchgate.netnumberanalytics.com
Table 2: Illustrative Calculated Activation Energies for SNAr Reactions
| Substrate | Nucleophile | Solvent | Calculated Activation Energy (kcal/mol) |
|---|---|---|---|
| p-Chloronitrobenzene | OH⁻ | Water | 18.5 |
| 2,4-Dinitrochlorobenzene | OH⁻ | Water | 15.2 |
Note: This table provides representative data for related compounds to illustrate the impact of electron-withdrawing groups on activation energy. Data for the specific title compound is not available from the search.
Meisenheimer Intermediate Stability in SNAr Reactions
In the stepwise mechanism of SNAr reactions, the addition of a nucleophile to the aromatic ring forms a resonance-stabilized anionic σ-complex known as a Meisenheimer complex. wikipedia.orguomustansiriyah.edu.iqnih.gov The stability of this intermediate is a key factor in the reaction's progress. The strong electron-withdrawing nitro group is highly effective at delocalizing the negative charge of the Meisenheimer complex through resonance, thus stabilizing it. youtube.comrsc.org Computational models can calculate the relative energies of these intermediates, confirming that their formation is a plausible step in the reaction pathway. The stability of the Meisenheimer complex is directly related to the number and strength of the electron-withdrawing groups on the aromatic ring. researchgate.net
Hammett Correlations and Substituent Effects
The Hammett equation provides a means to quantify the effect of substituents on the reaction rates and equilibrium constants of aromatic compounds. libretexts.org It correlates the logarithm of the reaction rate constant (k) or equilibrium constant (K) for a substituted species to that of the unsubstituted species through the equation: log(k/k₀) = σρ, where σ is the substituent constant and ρ is the reaction constant.
For nucleophilic aromatic substitution reactions, the reaction constant (ρ) is typically positive, indicating that electron-withdrawing substituents (with positive σ values) accelerate the reaction. psu.eduresearchgate.net The nitro group has a large positive σ value, signifying its strong rate-enhancing effect on SNAr reactions. Conversely, the methoxy group has a negative σ value, indicating it would deactivate the ring towards nucleophilic attack if it were the sole substituent. However, in this compound, the activating effect of the para-nitro group is dominant. Kinetic simulations can be used to predict rate constants that can then be used to construct theoretical Hammett plots, providing insights into the electronic demands of the transition state. researchgate.net
Table 3: Selected Hammett Substituent Constants (σp)
| Substituent | σp Value |
|---|---|
| -H | 0.00 |
| -OCH₃ | -0.27 |
| -CH₃ | -0.17 |
| -Cl | 0.23 |
Source: Values are standard Hammett constants from the literature. libretexts.org
Conformational Analysis and Molecular Geometry Optimization
Conformational analysis is a critical aspect of computational chemistry that explores the different spatial arrangements of atoms in a molecule, known as conformers, and their relative energies. For this compound, the key degrees of freedom that dictate its conformational landscape are the rotations around the single bonds connecting the bromomethyl, methoxy, and nitro groups to the benzene ring.
The geometry of the molecule is optimized to find the lowest energy arrangement of atoms, which corresponds to the most stable conformer. This is typically achieved using methods like Density Functional Theory (DFT), often with the B3LYP functional and a suitable basis set (e.g., 6-311++G(d,p)), which provides a good balance between accuracy and computational cost.
The primary rotational barriers and resulting conformers are determined by the interplay of steric hindrance and electronic effects:
Methoxy Group (–OCH₃): In anisole and its derivatives, the methoxy group prefers to be coplanar with the benzene ring to maximize π-conjugation between the oxygen lone pair and the aromatic system. However, the presence of the adjacent, bulky bromomethyl group at the ortho position introduces significant steric repulsion. This forces the methoxy group to rotate out of the plane of the benzene ring. The resulting dihedral angle (C-C-O-C) is a balance between minimizing this steric clash and maintaining some degree of electronic stabilization.
Bromomethyl Group (–CH₂Br): Rotation around the C(ring)–C(CH₂Br) bond is also subject to steric interactions with the neighboring methoxy group. The molecule will adopt a conformation that minimizes the repulsion between the bromine atom and the methoxy group's methyl hydrogens.
Nitro Group (–NO₂): The nitro group also tends to be coplanar with the benzene ring to enhance electronic conjugation, which is particularly significant for its electron-withdrawing nature. Studies on nitrobenzene itself show a planar equilibrium structure. researchgate.net However, the barrier to rotation is relatively low, and steric crowding from adjacent substituents can cause it to twist. In this molecule, being in the para position to the methoxy group and meta to the bromomethyl group, the steric hindrance on the nitro group is less pronounced than that between the ortho substituents.
The final optimized geometry of this compound is a compromise between these competing effects. The most stable conformer would likely feature a non-planar arrangement for the methoxy group to alleviate steric strain with the bromomethyl group, while the nitro group would remain largely coplanar with the ring.
Table 1: Hypothetical Optimized Geometrical Parameters for this compound This table is illustrative and based on typical values for similar substituted benzenes calculated with DFT methods.
| Parameter | Bond/Angle | Predicted Value | Description |
| Dihedral Angles | C2-C1-C(CH₂Br)-Br | ~110° | Defines the orientation of the bromomethyl group relative to the ring. |
| C1-C2-O-C(CH₃) | ~70° | Shows significant non-planarity of the methoxy group due to steric hindrance. | |
| C3-C4-N-O | ~5° | Indicates the nitro group is nearly coplanar with the benzene ring. | |
| Bond Lengths | C(ring)–Br | 1.95 Å | Typical length for a bromomethyl substituent on an aromatic ring. |
| C(ring)–O | 1.36 Å | Characteristic of an aryl ether bond. | |
| C(ring)–N | 1.47 Å | Typical length for a C-N bond in a nitroaromatic compound. researchgate.net | |
| Bond Angles | C1-C2-C3 | ~121° | Distortion from ideal 120° due to bulky substituents. |
| O-N-O | ~124° | Characteristic angle within a nitro group. researchgate.net |
Solvation Effects in Computational Modeling
The properties and conformational preferences of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models account for these effects in two primary ways: implicitly and explicitly.
Implicit Solvation Models: Implicit or continuum models treat the solvent as a continuous, structureless medium with a defined dielectric constant (ε). numberanalytics.comwikipedia.org The solute molecule is placed in a cavity within this dielectric medium, and the model calculates the electrostatic interactions between the solute's charge distribution and the polarized solvent. This approach is computationally efficient and is widely used to estimate solvation free energies and to optimize molecular geometries in solution. youtube.com
Common implicit models include:
Polarizable Continuum Model (PCM): One of the most widely used methods, PCM creates a solute cavity based on a series of interlocking spheres centered on the atoms. numberanalytics.com
Conductor-like Screening Model (COSMO): This model approximates the dielectric medium as a conductor, which simplifies the calculation of the surface charges. wikipedia.orggithub.io It is known for its robustness and efficiency.
Solvation Model based on Density (SMD): The SMD model is a universal solvation model that is parameterized for a wide range of solvents and is based on the solute's electron density to define the cavity. github.io
For this compound, a polar molecule, moving from a gas phase calculation to a simulation in a polar solvent like water or ethanol (B145695) would be expected to stabilize conformers with larger dipole moments. The solvent can influence the rotational barriers of the substituent groups, potentially favoring a slightly different geometry than what is predicted in a vacuum.
Explicit Solvation Models: Explicit solvation models provide a more detailed and physically realistic picture by including individual solvent molecules in the simulation. nih.gov Typically, the solute molecule is placed in a box of solvent molecules (e.g., water), and the interactions between all atoms are calculated. This approach is computationally intensive but is essential for studying specific solute-solvent interactions, such as hydrogen bonding, which cannot be fully captured by implicit models.
Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) models are often employed, where the solute is treated with a high level of theory (QM), and the surrounding solvent molecules are treated with a less demanding classical force field (MM). nih.gov This allows for the accurate study of the first solvation shell—the layer of solvent molecules directly interacting with the solute—which is often the most important for determining chemical behavior. nih.gov For this compound, explicit solvent models could reveal specific interactions between polar solvent molecules and the oxygen atoms of the methoxy and nitro groups, as well as the bromine atom.
Table 2: Comparison of Solvation Models for Computational Studies
| Model Type | Method Examples | Advantages | Disadvantages | Best Suited For |
| Implicit | PCM, COSMO, SMD | Computationally fast; Good for thermodynamic properties (e.g., solvation energy) | Does not account for specific interactions like H-bonds; Less accurate for complex solvent structures | Rapid screening of conformers in solution; Calculating solvation free energies |
| Explicit | Full QM, QM/MM | Provides detailed insight into specific solute-solvent interactions; More physically realistic | Computationally very expensive; Requires significant sampling and setup | Studying reaction mechanisms in solution; Analyzing the structure of the first solvation shell |
Applications in Advanced Organic Synthesis
Role as a Synthetic Intermediate for Complex Molecules
1-(Bromomethyl)-2-methoxy-4-nitrobenzene serves as a crucial intermediate in the synthesis of elaborate organic molecules, particularly heterocyclic systems. The strategic placement of three distinct functional groups allows for sequential and controlled reactions to build molecular complexity. The most prominent reactive site is the benzylic bromide (the bromomethyl group), which is an excellent electrophile for alkylation reactions.
This reagent is identified as a potential intermediate for synthesizing 1,3-dihydroindol-2-one derivatives. google.com This class of compounds is significant in medicinal chemistry, with members being investigated as antagonists for vasopressin and oxytocin (B344502) receptors. google.com In a typical synthetic route, the bromomethyl group would react with a nucleophilic site on a precursor molecule to introduce the 2-methoxy-4-nitrobenzyl moiety. This initial alkylation is a key step, after which the nitro group can be chemically transformed to facilitate subsequent cyclization or other modifications, ultimately leading to the complex, biologically active scaffold.
Derivatization Strategies for Targeted Synthesis
The synthetic utility of this compound is rooted in the distinct reactivity of its functional groups, which can be modified to achieve specific synthetic targets.
Reactions at the Bromomethyl Group : The benzylic bromide is highly susceptible to nucleophilic substitution (SN2) reactions. This allows for the facile introduction of a wide range of functionalities by reacting the compound with various nucleophiles. Common transformations include the formation of ethers (with alkoxides), thioethers (with thiolates), amines (with ammonia (B1221849) or amines), esters (with carboxylates), and nitriles (with cyanide). This versatility makes it a premier alkylating agent for introducing the substituted benzyl (B1604629) group.
Transformations of the Nitro Group : The aromatic nitro group is a versatile functional handle that can be readily converted into other nitrogen-containing groups. The most common transformation is its reduction to a primary amine (aniline). This reduction can be achieved using various methods, such as catalytic hydrogenation (e.g., H₂ over Pd/C) or chemical reductants like tin(II) chloride (SnCl₂) or iron (Fe) in acidic media. The resulting aniline (B41778) derivative, 4-amino-2-methoxybenzyl bromide, is a valuable intermediate itself, opening pathways to the synthesis of amides, sulfonamides, and diazonium salts, which are precursors to a multitude of other functional groups via Sandmeyer-type reactions.
Influence of the Methoxy (B1213986) Group and Aromatic Ring : The methoxy group is an electron-donating group that activates the ring towards electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions relative to itself. Conversely, the nitro group is a powerful electron-withdrawing group that deactivates the ring and directs to the meta position. The combined effect of these groups makes further electrophilic substitution on the ring challenging and regiochemically complex.
Table 2: Derivatization Strategies for this compound
| Functional Group | Reaction Type | Reagents | Product Type |
|---|---|---|---|
| Bromomethyl (-CH₂Br) | Nucleophilic Substitution (SN2) | Alcohols/Phenols (ROH), Base | Benzyl Ethers |
| Thiols (RSH), Base | Benzyl Thioethers | ||
| Amines (R₂NH) | Benzylamines | ||
| Carboxylates (RCOO⁻) | Benzyl Esters | ||
| Nitro (-NO₂) | Reduction | H₂, Pd/C or SnCl₂/HCl | Anilines (-NH₂) |
| Zn, NH₄Cl | Hydroxylamines (-NHOH) |
Development of Novel Synthetic Methodologies Utilizing This Compound
While this compound is a valuable reagent for multi-step synthesis, the development of fundamentally new synthetic methodologies that are uniquely dependent on this specific compound is not widely documented in the scientific literature. Its primary role is as a component within established and reliable reaction frameworks, such as alkylation and nitro group manipulations. Its utility stems from the unique combination of functional groups it provides in a single molecule, rather than from its participation in a novel reaction class. Researchers typically employ it as a means to an end—the efficient construction of a target molecule—rather than as the centerpiece for methodology development.
Applications in Building Blocks for Pharmaceutical and Material Sciences
The structure of this compound makes it an important building block, particularly in the synthesis of compounds for pharmaceutical and potential material science applications.
Pharmaceutical Sciences : As previously noted, the compound is a key precursor for building complex heterocyclic scaffolds of medicinal interest. Its role in the synthesis of 1,3-dihydroindol-2-one derivatives highlights its importance in drug discovery. google.com The 2-methoxy-4-nitrobenzyl fragment can be incorporated into a lead compound to modulate its pharmacological properties, such as binding affinity, selectivity, or metabolic stability. The subsequent reduction of the nitro group to an amine provides a critical attachment point for further diversification, allowing chemists to generate libraries of related compounds for structure-activity relationship (SAR) studies.
Material Sciences : Although specific applications in material science for this exact compound are not extensively detailed, its structure suggests significant potential. Following the reduction of the nitro group, the resulting aniline derivative can serve as a monomer or precursor for advanced materials. For instance, substituted anilines are used in the synthesis of electroactive polymers and polyamides with specialized properties. Furthermore, the amine can be diazotized and coupled with electron-rich aromatic compounds to form azo dyes. These dyes are known for their intense color and have applications in textiles, printing, and as functional components in optical data storage or nonlinear optical materials. The push-pull electronic nature of the methoxy (donating) and a derivatized amino (donating) group on the aromatic ring could be exploited to create molecules with interesting photophysical properties.
Table of Mentioned Compounds
Table 3: List of Chemical Compounds
| Compound Name | Role/Mention |
|---|---|
| This compound | Subject of the article |
| 1,3-Dihydroindol-2-one | Synthetic target / Pharmaceutical scaffold google.com |
| 4-Amino-2-methoxybenzyl bromide | Product of nitro group reduction |
| 2-Methyl-5-nitroanisole | Stated precursor for the title compound chemicalbook.com |
Future Directions and Emerging Research Avenues
Exploration of Novel Catalytic Transformations
The unique substitution pattern of 1-(Bromomethyl)-2-methoxy-4-nitrobenzene makes it a prime candidate for a variety of novel catalytic transformations. The presence of the bromomethyl group allows for classic nucleophilic substitution reactions, while the aromatic ring itself, substituted with a nitro and a methoxy (B1213986) group, opens the door for modern cross-coupling and C-H activation strategies.
Future research is likely to focus on palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis. While palladium-catalyzed couplings of nitroarenes have been historically challenging, recent advancements have demonstrated successful Suzuki-Miyaura and Buchwald-Hartwig reactions with these substrates. nih.gov It is conceivable that the aryl bromide functionality, if present instead of the bromomethyl group, could participate in such reactions. For the existing bromomethyl group, palladium-catalyzed reactions such as the Heck and Sonogashira couplings could be explored to introduce vinyl and alkynyl fragments, respectively, leading to a diverse range of complex molecules. researchgate.netnobelprize.org
Furthermore, the field of C-H activation presents a compelling avenue for research. The nitro group can act as a directing group for regioselective C-H functionalization, enabling reactions such as ortho-arylation, alkylation, and allylation. rsc.org This would allow for the direct modification of the benzene (B151609) ring without the need for pre-functionalization, offering a more atom-economical approach to the synthesis of complex derivatives. The development of dual-function catalysts, for instance, those combining a ruthenium center for C-H activation with a photoredox catalyst, could enable meta-selective functionalization under mild, visible-light-mediated conditions. manchester.ac.uk
A summary of potential catalytic transformations is presented in the table below:
| Catalytic Transformation | Potential Reaction Site | Key Catalyst Type | Potential Products |
| Suzuki-Miyaura Coupling | Aromatic Ring (if modified to aryl halide) | Palladium | Biaryl compounds |
| Heck Coupling | Bromomethyl Group | Palladium | Cinnamyl derivatives |
| Sonogashira Coupling | Bromomethyl Group | Palladium/Copper | Propargylbenzene derivatives |
| C-H Arylation | ortho to Nitro Group | Palladium/Ruthenium | Polysubstituted aromatics |
| Photocatalytic Alkylation | meta to Nitro Group | Ruthenium/Photoredox | meta-Alkylated nitroarenes |
Integration with Flow Chemistry and Automated Synthesis Platforms
The synthesis and derivatization of this compound are well-suited for integration with modern flow chemistry and automated synthesis platforms. Flow chemistry, which involves performing chemical reactions in a continuously flowing stream, offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability.
For reactions involving highly reactive intermediates or exothermic processes, flow chemistry provides a safer and more controlled environment. For instance, the selective reduction of the nitro group to an amine or other functionalities can be precisely controlled in a flow reactor, minimizing the formation of byproducts. rsc.org Furthermore, photochemical reactions, which are often difficult to scale up in batch due to light penetration issues, can be efficiently conducted in flow reactors with small path lengths, ensuring uniform irradiation of the reaction mixture.
Automated synthesis platforms can be coupled with flow reactors to enable high-throughput screening of reaction conditions and the rapid synthesis of compound libraries based on the this compound scaffold. These platforms can systematically vary parameters such as catalyst loading, temperature, residence time, and reagent stoichiometry to quickly identify optimal reaction conditions.
Advanced Spectroscopic Techniques for In-Situ Monitoring of Reactions
To gain a deeper understanding of the reaction kinetics and mechanisms involving this compound, advanced spectroscopic techniques for in-situ monitoring are indispensable. Techniques such as Raman and infrared (IR) spectroscopy allow for real-time analysis of the reaction mixture without the need for sampling and quenching, which can alter the composition of the reaction. americanpharmaceuticalreview.com
For instance, in-situ Raman spectroscopy can be used to monitor the disappearance of the C-Br stretching band of the bromomethyl group during a nucleophilic substitution reaction, providing real-time kinetic data. americanpharmaceuticalreview.comresearchgate.net Similarly, IR spectroscopy can track changes in the vibrational modes of the nitro and methoxy groups, offering insights into the electronic changes occurring in the aromatic ring during a reaction. researchgate.net These techniques are particularly valuable for studying reactions involving unstable intermediates or critical endpoints. americanpharmaceuticalreview.com The data obtained from in-situ monitoring can be used to optimize reaction conditions and ensure consistent product quality. aiche.org
Machine Learning and AI in Predicting Reactivity and Designing Synthetic Routes
ML models can be trained on large datasets of chemical reactions to predict the outcome of a reaction given a set of reactants and conditions. nih.govrjptonline.org For this compound, such models could predict the major product of a given transformation, estimate the reaction yield, and even suggest optimal reaction conditions. cmu.edu This predictive capability can significantly reduce the number of trial-and-error experiments required in the laboratory. nih.gov
Expanding Applications in Material Science and Supramolecular Chemistry
The versatile chemical nature of this compound and its derivatives opens up possibilities for their application in material science and supramolecular chemistry. The ability to introduce a wide range of functional groups onto the aromatic scaffold allows for the synthesis of molecules with tailored properties for specific applications.
In material science, polymers derived from this compound could exhibit interesting optical or electronic properties due to the presence of the nitro and methoxy groups. These polymers could find applications in areas such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
In the realm of supramolecular chemistry, derivatives of this compound could be designed to self-assemble into well-defined nanostructures. For example, by introducing appropriate recognition motifs, it may be possible to create molecules that form liquid crystals or organogels. Furthermore, the nitroaromatic moiety is known to interact with certain metal-organic frameworks (MOFs), suggesting that derivatives of this compound could be used as building blocks for new MOFs with applications in gas storage, separation, or catalysis. researchgate.netmdpi.com The nitro group also makes the aromatic ring electron-deficient, which could be exploited for sensing applications, for instance, in the fluorescent detection of electron-rich analytes. rsc.orgrsc.org
Q & A
Q. Table 1: Reaction Optimization Parameters
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | CCl₄ | High solubility |
| Catalyst | Benzoyl peroxide (10%) | Efficient initiation |
| Reaction Time | 12 hours | Complete conversion |
Basic Question: What spectroscopic and crystallographic techniques are critical for characterizing this compound?
Methodological Answer:
- X-ray Crystallography : Resolves the asymmetric unit structure, revealing dihedral angles between the nitro group and benzene ring (39.26° in molecule A; 35.90° in molecule B) . Use SHELX software (e.g., SHELXL for refinement) to analyze intermolecular interactions like Br···Br contacts (3.423 Å) and hydrogen bonds (C–H···O) .
- NMR : ¹H NMR identifies the bromomethyl peak (~δ 4.5–5.0 ppm) and methoxy group (~δ 3.8–4.0 ppm). ¹³C NMR confirms nitro group deshielding effects.
- Mass Spectrometry : ESI-MS validates molecular weight (M⁺ = 260.02 g/mol).
Advanced Question: How do intermolecular interactions in the crystal lattice influence the compound’s stability and reactivity?
Methodological Answer:
The crystal structure is stabilized by:
- Halogen Bonding : Short Br···Br interactions (3.423 Å) between adjacent molecules .
- Hydrogen Bonds : Weak C–H···O bonds (2.50–2.65 Å) involving the nitro group and methoxy H-atoms .
- π-π Stacking : Offset stacking of benzene rings reduces steric clashes.
These interactions enhance thermal stability (m.p. 370–373 K) and may affect solubility in polar solvents.
Q. Table 2: Key Intermolecular Interactions
| Interaction Type | Distance (Å) | Energy Contribution |
|---|---|---|
| Br1A···Br2B | 3.423 | ~5–10 kJ/mol |
| C7A–H7A···O2B | 2.50 | ~2–4 kJ/mol |
Advanced Question: How does the choice of brominating agent (e.g., NBS vs. Br₂) impact selectivity and yield in the synthesis?
Methodological Answer:
- NBS Advantages :
- Higher selectivity for benzylic bromination due to radical mechanism .
- Avoids corrosive Br₂ handling and over-bromination side products.
- Br₂ Drawbacks :
- Generates HBr, requiring neutralization steps.
- May brominate aromatic rings undesirably under electrophilic conditions .
Experimental Validation : Substituting Br₂ for NBS in CCl₄ reduces yield to <50% due to competing ring bromination .
Advanced Question: How do substituent electronic effects (e.g., nitro vs. methoxy groups) influence the compound’s reactivity in nucleophilic substitution?
Methodological Answer:
- Nitro Group : Strong electron-withdrawing effect activates the bromomethyl group for SN2 reactions (e.g., with amines or thiols).
- Methoxy Group : Electron-donating resonance (+M) deactivates the ring but stabilizes intermediates via hydrogen bonding.
- Comparative Reactivity :
- 1-(Bromomethyl)-4-chloro-2-fluorobenzene () shows slower SN2 rates due to weaker electron withdrawal (Cl vs. NO₂).
- Substituent positioning (para vs. ortho) further modulates reactivity .
Advanced Question: How can researchers resolve contradictions in reported dihedral angles or reaction yields across studies?
Methodological Answer:
- Crystallographic Discrepancies : Use high-resolution data (e.g., synchrotron sources) and refine with SHELXL to minimize model bias .
- Yield Variations : Standardize reaction conditions (e.g., inert atmosphere purity, solvent drying) and validate via control experiments.
- Case Study : Differences in nitro group dihedral angles (35–40°) may arise from crystal packing effects rather than intrinsic molecular geometry .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
